Cas no 910442-23-8 (5-4-(trifluoromethoxy)phenyl-1,3,4-oxadiazol-2-amine)
5-4-(trifluoromethoxy)phenyl-1,3,4-oxadiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-TRIFLUOROMETHOXY-PHENYL)-[1,3,4]OXADIAZOL-2-YLAMINE
- 5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine
- LogP
- 5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-amine
- EN300-238309
- F2145-0213
- AKOS015957739
- 910442-23-8
- SCHEMBL22925910
- DTXSID50592203
- G89732
- 5-4-(trifluoromethoxy)phenyl-1,3,4-oxadiazol-2-amine
-
- MDL: MFCD09054680
- Inchi: 1S/C9H6F3N3O2/c10-9(11,12)17-6-3-1-5(2-4-6)7-14-15-8(13)16-7/h1-4H,(H2,13,15)
- InChI Key: NHLQBNSORVQYNO-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC(C2=NN=C(N)O2)=CC=1)(F)F
Computed Properties
- Exact Mass: 245.04121093g/mol
- Monoisotopic Mass: 245.04121093g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 74.2Ų
5-4-(trifluoromethoxy)phenyl-1,3,4-oxadiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T901030-10mg |
5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine |
910442-23-8 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T901030-50mg |
5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine |
910442-23-8 | 50mg |
$ 160.00 | 2022-06-02 | ||
| TRC | T901030-100mg |
5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine |
910442-23-8 | 100mg |
$ 250.00 | 2022-06-02 | ||
| Chemenu | CM542233-100mg |
5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine |
910442-23-8 | 97% | 100mg |
$241 | 2024-07-20 | |
| Chemenu | CM542233-250mg |
5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine |
910442-23-8 | 97% | 250mg |
$352 | 2024-07-20 | |
| Chemenu | CM542233-1g |
5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine |
910442-23-8 | 97% | 1g |
$960 | 2024-07-20 | |
| Enamine | EN300-238309-0.05g |
5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine |
910442-23-8 | 95% | 0.05g |
$587.0 | 2024-06-19 | |
| Enamine | EN300-238309-0.1g |
5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine |
910442-23-8 | 95% | 0.1g |
$615.0 | 2024-06-19 | |
| Enamine | EN300-238309-0.25g |
5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine |
910442-23-8 | 95% | 0.25g |
$642.0 | 2024-06-19 | |
| Enamine | EN300-238309-0.5g |
5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine |
910442-23-8 | 95% | 0.5g |
$671.0 | 2024-06-19 |
5-4-(trifluoromethoxy)phenyl-1,3,4-oxadiazol-2-amine Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 5-4-(trifluoromethoxy)phenyl-1,3,4-oxadiazol-2-amine
Introduction to 5-4-(trifluoromethoxy)phenyl-1,3,4-oxadiazol-2-amine (CAS No. 910442-23-8)
5-4-(trifluoromethoxy)phenyl-1,3,4-oxadiazol-2-amine, identified by its CAS number 910442-23-8, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic amine features a trifluoromethoxy substituent on a phenyl ring, which is connected to an oxadiazole core. The structural configuration of this molecule imparts unique chemical and pharmacological properties, making it a subject of considerable interest in medicinal chemistry and drug discovery.
The oxadiazole moiety is a key pharmacophore in this compound, contributing to its potential biological activity. Oxadiazoles are known for their versatility in medicinal chemistry, often serving as scaffolds for the development of bioactive molecules. The presence of the amine group at the 2-position of the oxadiazole ring further enhances the compound's reactivity and functionality, enabling various chemical modifications and interactions with biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing the oxadiazole scaffold. Research has demonstrated that oxadiazoles exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of electron-withdrawing groups such as the trifluoromethoxy substituent can modulate the electronic properties of the molecule, influencing its binding affinity and efficacy.
The trifluoromethoxy group is particularly noteworthy due to its ability to enhance metabolic stability and lipophilicity, which are crucial factors in drug design. This group can also participate in hydrogen bonding interactions with biological targets, thereby improving the compound's binding affinity. The combination of these features makes 5-4-(trifluoromethoxy)phenyl-1,3,4-oxadiazol-2-amine a promising candidate for further investigation.
Recent studies have focused on synthesizing and evaluating derivatives of oxadiazole-based compounds for their therapeutic potential. For instance, modifications at the 5-position of the phenyl ring have been explored to optimize biological activity. These studies have shown that certain derivatives exhibit significant inhibitory effects on various enzymes and receptors involved in disease pathways.
The synthesis of 5-4-(trifluoromethoxy)phenyl-1,3,4-oxadiazol-2-amine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key synthetic steps include condensation reactions to form the oxadiazole ring and functional group transformations to introduce the trifluoromethoxy and amine groups. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance reaction efficiency and selectivity.
The pharmacokinetic properties of this compound are also an area of active research. Studies have investigated its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its suitability for clinical development. The presence of the trifluoromethoxy group has been found to improve oral bioavailability by enhancing lipophilicity while minimizing metabolic degradation.
In conclusion, 5-4-(trifluoromethoxy)phenyl-1,3,4-oxadiazol-2-amine (CAS No. 910442-23-8) represents a promising lead compound in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable asset in the quest for novel therapeutic agents. Further investigation into its pharmacological profile and synthetic optimization will likely yield insights that could advance its development into a viable drug candidate.
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